1-(Oct-1-EN-1-YL)-1,1'-BI(cyclopropane)
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Overview
Description
1-(Oct-1-EN-1-YL)-1,1’-BI(cyclopropane) is an organic compound characterized by the presence of a cyclopropane ring fused to an octenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oct-1-EN-1-YL)-1,1’-BI(cyclopropane) typically involves the cyclopropanation of an octenyl precursor. One common method is the reaction of oct-1-ene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include:
- Solvent: Dichloromethane or toluene
- Temperature: Room temperature to reflux
- Catalyst: Rhodium acetate or copper(I) chloride
- Reagent: Diazo compound (e.g., diazomethane)
Industrial Production Methods
Industrial production of 1-(Oct-1-EN-1-YL)-1,1’-BI(cyclopropane) may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Oct-1-EN-1-YL)-1,1’-BI(cyclopropane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond.
Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Bromine in carbon tetrachloride, chlorine gas
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclopropanes
Scientific Research Applications
1-(Oct-1-EN-1-YL)-1,1’-BI(cyclopropane) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Oct-1-EN-1-YL)-1,1’-BI(cyclopropane) involves its interaction with molecular targets through its reactive cyclopropane ring. The strain in the cyclopropane ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions that can form new bonds and functional groups. This reactivity is harnessed in various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A simple cyclopropane ring without the octenyl group.
Spirocyclopropanes: Compounds with a cyclopropane ring fused to another ring system.
Oct-1-ene: The octenyl group without the cyclopropane ring.
Uniqueness
1-(Oct-1-EN-1-YL)-1,1’-BI(cyclopropane) is unique due to the combination of the cyclopropane ring and the octenyl group, which imparts distinct reactivity and potential applications. The presence of both structural features allows for a wide range of chemical transformations and makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
921819-40-1 |
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Molecular Formula |
C14H24 |
Molecular Weight |
192.34 g/mol |
IUPAC Name |
1-cyclopropyl-1-oct-1-enylcyclopropane |
InChI |
InChI=1S/C14H24/c1-2-3-4-5-6-7-10-14(11-12-14)13-8-9-13/h7,10,13H,2-6,8-9,11-12H2,1H3 |
InChI Key |
XGXHNBYOYWAXNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC1(CC1)C2CC2 |
Origin of Product |
United States |
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